molecular formula C22H28N4 B2765179 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 849910-44-7

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Cat. No. B2765179
CAS RN: 849910-44-7
M. Wt: 348.494
InChI Key: PIYWFFYOTSWIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C22H28N4 . It has an average mass of 348.484 Da and a monoisotopic mass of 348.231384 Da .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that organoboron compounds can undergo a variety of transformations, including oxidations, aminations, halogenations, and various C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Discovery and Optimization of Renin Inhibitors

In medicinal chemistry, derivatives similar to 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine have been explored for their potential as renin inhibitors. For example, Hidekazu Tokuhara et al. (2018) discovered a series of novel benzimidazole derivatives as potent and orally bioavailable renin inhibitors through structural modification aimed at improving pharmacokinetic profiles while maintaining renin inhibitory activity. This research signifies the compound's relevance in developing therapeutic agents for hypertension and related cardiovascular diseases (Hidekazu Tokuhara et al., 2018).

Antimicrobial and Anticancer Agents

Derivatives of pyrazolo[1,5-a]pyrimidine have also shown promising antimicrobial and anticancer activities. N. E. A. Abd El-Sattar et al. (2021) synthesized pyrano[2,3-d]pyrimidine derivatives and explored their antimicrobial activity against various microbial strains, demonstrating good antimicrobial properties. Furthermore, these compounds have shown cytotoxic potentialities against different cell lines, indicating their potential as anticancer agents (N. E. A. Abd El-Sattar et al., 2021).

Structural Studies and Hydrogen Bonding

J. Portilla et al. (2006) conducted a study on the crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, revealing how the molecules are linked by hydrogen bonds into chains, demonstrating the compound's importance in understanding molecular interactions and structural chemistry (J. Portilla et al., 2006).

Mechanoluminescence and OLED Applications

In materials science, Chih‐Hao Chang et al. (2013) synthesized a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates for application in organic light-emitting diodes (OLEDs). The study highlights the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing high-performance OLEDs with potential applications in display and lighting technologies (Chih‐Hao Chang et al., 2013).

Human Cytochrome P450 1A2 Involvement

Research on the metabolism of pyrazolopyrimidine derivatives by human cytochrome P450 enzymes has provided insights into species-specific hepatotoxicity and the formation of reactive metabolites, contributing to the understanding of drug metabolism and safety pharmacology (S. Kuribayashi et al., 2009).

properties

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-16-20(17-11-7-5-8-12-17)21-23-18(22(2,3)4)15-19(26(21)24-16)25-13-9-6-10-14-25/h5,7-8,11-12,15H,6,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYWFFYOTSWIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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